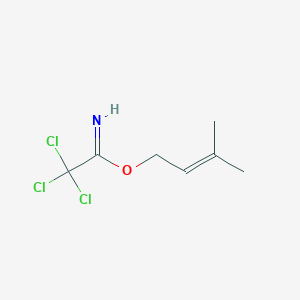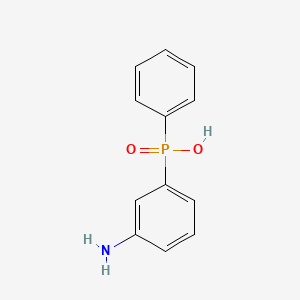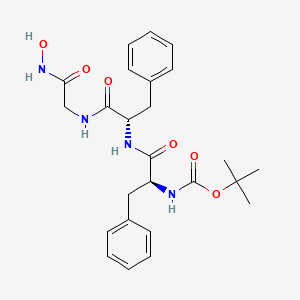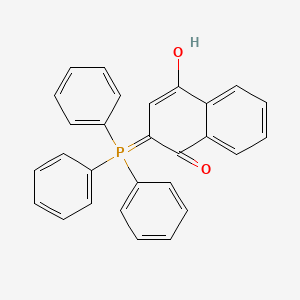![molecular formula C17H23N3O2 B14330765 2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- CAS No. 111119-07-4](/img/structure/B14330765.png)
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- is a complex organic compound that features a pyrrolidinedione core structure with a piperazine and phenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- typically involves the reaction of 2,5-pyrrolidinedione with 1-(3-bromopropyl)-4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, incorporating continuous flow techniques and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Pyrrolidinedione, 1-methyl-:
2,5-Pyrrolidinedione, 1-ethyl-:
Uniqueness
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- is unique due to its combination of a pyrrolidinedione core with a piperazine and phenyl group, which imparts distinct biological activities and potential therapeutic applications not seen in simpler analogs.
Eigenschaften
CAS-Nummer |
111119-07-4 |
|---|---|
Molekularformel |
C17H23N3O2 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
1-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H23N3O2/c21-16-7-8-17(22)20(16)10-4-9-18-11-13-19(14-12-18)15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2 |
InChI-Schlüssel |
IAQXKYPKBQRWMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)


![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
